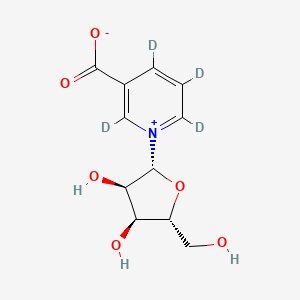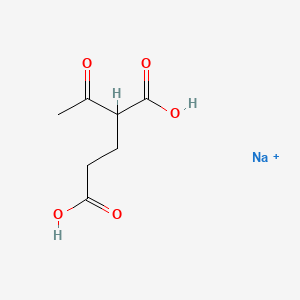
Sodium;2-acetylpentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Sodium;2-acetylpentanedioic acid is typically synthesized through the reaction of acetylacetone with sodium hydroxide. The reaction proceeds as follows:
- Acetylacetone is dissolved in water.
- Sodium hydroxide is added to the solution, resulting in the formation of this compound.
- The product is then isolated by crystallization .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but is carried out in larger reactors with controlled temperatures and pressures to optimize yield and purity. The process may also involve additional purification steps such as recrystallization and filtration to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
Sodium;2-acetylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Diketones.
Reduction: Alcohols.
Substitution: Various substituted acetyl derivatives.
科学研究应用
Sodium;2-acetylpentanedioic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which sodium;2-acetylpentanedioic acid exerts its effects involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic and biochemical processes. The molecular targets include metal ions such as iron, copper, and zinc, and the pathways involved include coordination chemistry and redox reactions .
相似化合物的比较
Similar Compounds
Diethyl succinate: Another compound used in organic synthesis with similar coordination properties.
Thioglycolic acid: Used in similar applications but has different functional groups and reactivity.
Uniqueness
Sodium;2-acetylpentanedioic acid is unique due to its specific coordination properties and stability, making it particularly useful in the synthesis of metal complexes and as a chelating agent in various applications .
属性
分子式 |
C7H10NaO5+ |
|---|---|
分子量 |
197.14 g/mol |
IUPAC 名称 |
sodium;2-acetylpentanedioic acid |
InChI |
InChI=1S/C7H10O5.Na/c1-4(8)5(7(11)12)2-3-6(9)10;/h5H,2-3H2,1H3,(H,9,10)(H,11,12);/q;+1 |
InChI 键 |
UCYIXYVLUNJXNR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(CCC(=O)O)C(=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


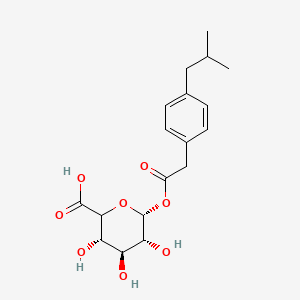
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)
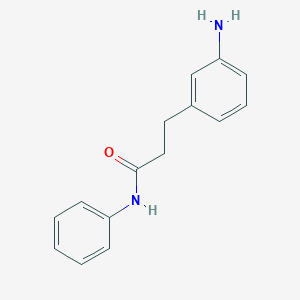

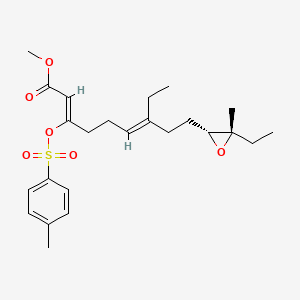
![1-[(Z)-benzylideneamino]imidazolidine-2,4-dione](/img/structure/B13854735.png)
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13854744.png)
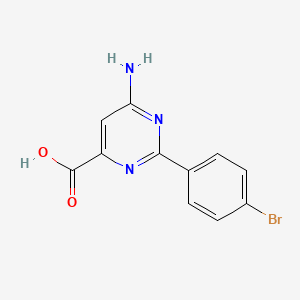
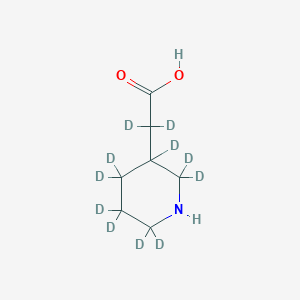
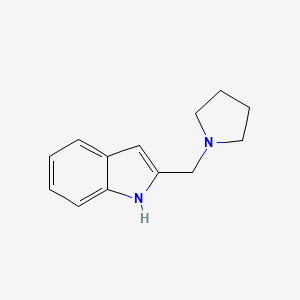
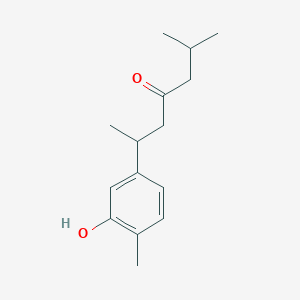
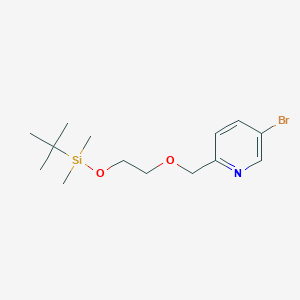
![Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13854786.png)
